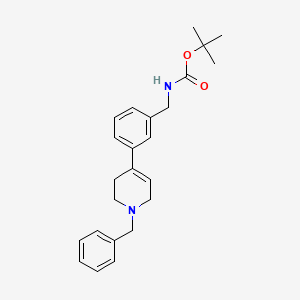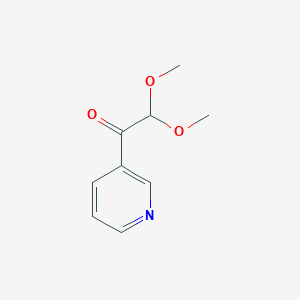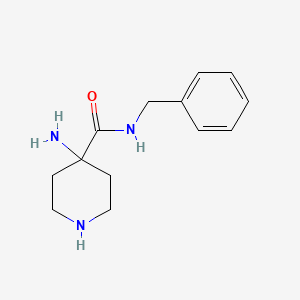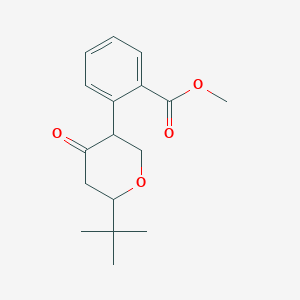![molecular formula C14H20ClN3 B13888486 1-[[2-(Azetidin-1-yl)-4-chlorophenyl]methyl]piperazine](/img/structure/B13888486.png)
1-[[2-(Azetidin-1-yl)-4-chlorophenyl]methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[2-(Azetidin-1-yl)-4-chlorophenyl]methyl]piperazine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-(azetidin-1-yl)-4-chlorophenyl group, making it a versatile molecule for synthetic and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2-(Azetidin-1-yl)-4-chlorophenyl]methyl]piperazine typically involves the reaction of 2-(azetidin-1-yl)-4-chlorobenzyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1-[[2-(Azetidin-1-yl)-4-chlorophenyl]methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
科学的研究の応用
1-[[2-(Azetidin-1-yl)-4-chlorophenyl]methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of 1-[[2-(Azetidin-1-yl)-4-chlorophenyl]methyl]piperazine involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, leading to modulation of biological pathways. For instance, it may bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in specific physiological effects .
類似化合物との比較
Similar Compounds
1-(2-Pyridyl)piperazine: Known for its use in analytical chemistry and as a reagent for the determination of isocyanates.
Piperazinyl benzimidazoles: Possess antifungal activity and are used in medicinal chemistry.
Uniqueness
1-[[2-(Azetidin-1-yl)-4-chlorophenyl]methyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C14H20ClN3 |
|---|---|
分子量 |
265.78 g/mol |
IUPAC名 |
1-[[2-(azetidin-1-yl)-4-chlorophenyl]methyl]piperazine |
InChI |
InChI=1S/C14H20ClN3/c15-13-3-2-12(11-17-8-4-16-5-9-17)14(10-13)18-6-1-7-18/h2-3,10,16H,1,4-9,11H2 |
InChIキー |
ITEGNIPZWUBFRC-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)C2=C(C=CC(=C2)Cl)CN3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(cyclobutylamino)pyrimidine-5-carboxamide](/img/structure/B13888411.png)
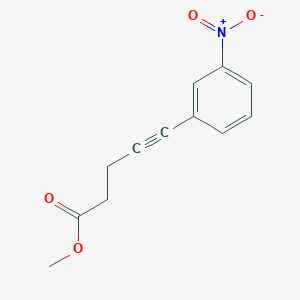
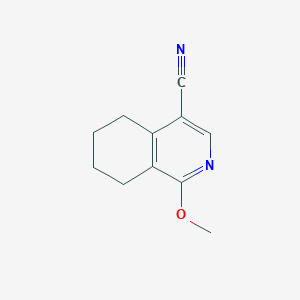
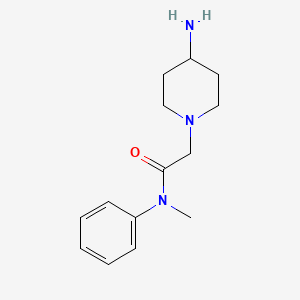
![[9-(Hydroxymethyl)-1,4-dioxaspiro[4.4]nonan-6-yl]methanol](/img/structure/B13888428.png)
![tert-butyl N-[2-(3-chloroanilino)ethyl]carbamate](/img/structure/B13888433.png)
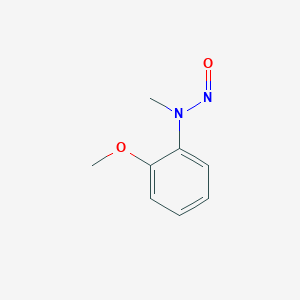
![N-[1-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]acetamide](/img/structure/B13888460.png)
![N-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]propan-2-amine](/img/structure/B13888466.png)
